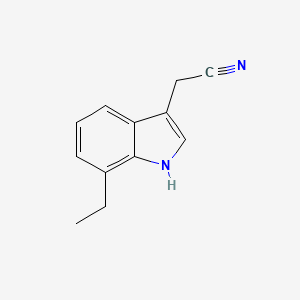

2-(7-ethyl-1H-indol-3-yl)acetonitrile

Description

2-(7-Ethyl-1H-indol-3-yl)acetonitrile is an indole-derived nitrile compound characterized by an ethyl substituent at position 7 of the indole ring and an acetonitrile group at position 2. Indole derivatives are widely studied for their structural versatility and biological relevance, particularly in pharmaceutical and agrochemical research. The ethyl group at position 7 introduces steric and electronic effects that influence molecular interactions, solubility, and reactivity compared to other indole analogs .

Properties

IUPAC Name |

2-(7-ethyl-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-2-9-4-3-5-11-10(6-7-13)8-14-12(9)11/h3-5,8,14H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFLKAMEECHDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-ethyl-1H-indol-3-yl)acetonitrile typically involves the reaction of 7-ethylindole with acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) or silver carbonate (Ag₂CO₃) to facilitate the reaction . The reaction is often carried out in a solvent like toluene or methanol at elevated temperatures to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized processes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-(7-ethyl-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

Reduction: H₂, Pd/C, mild temperatures.

Substitution: Halogens, Lewis acids, solvents like dichloromethane (DCM) or chloroform (CHCl₃).

Major Products Formed:

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

2-(7-ethyl-1H-indol-3-yl)acetonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-ethyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cancer cell proliferation or antiviral effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Substituents on the indole ring significantly alter molecular properties. Key analogs include:

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., methoxy at position 4) increase electron density on the indole ring, modulating reactivity in electrophilic substitutions .

- Substituent Position : Substituents at position 1 (e.g., 1-ethyl) disrupt hydrogen-bonding networks, affecting solubility and intermolecular interactions .

Biological Activity

2-(7-ethyl-1H-indol-3-yl)acetonitrile is a compound characterized by its unique structural features, including an indole moiety and a nitrile functional group. The indole structure is prevalent in numerous biologically active molecules, making this compound of interest for medicinal chemistry and drug discovery. This article delves into the biological activities of this compound, focusing on its antimicrobial and anticancer properties, synthesis, and potential therapeutic applications.

The molecular formula of this compound is C_13H_14N_2, with a molecular weight of approximately 198.26 g/mol. Its structure includes an ethyl group at the 7-position of the indole ring and an acetonitrile group, which may enhance its biological activity by facilitating interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing indole structures exhibit significant antimicrobial activities. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 7.80 µg/mL | 12.50 µg/mL |

| Staphylococcus epidermidis | 5.00 µg/mL | 10.00 µg/mL |

| Escherichia coli | Not Active | Not Active |

These results demonstrate that while the compound shows promising activity against Gram-positive bacteria, it lacks efficacy against Gram-negative strains like E. coli .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have highlighted its ability to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver Cancer) | 10 |

| MCF-7 (Breast Cancer) | 8 |

| SH-SY5Y (Neuroblastoma) | 12 |

These findings suggest that the compound may exert cytotoxic effects on cancer cells, making it a candidate for further investigation in oncology .

Molecular docking studies have elucidated the potential mechanisms through which this compound interacts with biological targets. The compound is believed to bind effectively to proteins involved in disease pathways, including enzymes and receptors critical for bacterial survival and cancer cell growth. Such interactions can disrupt normal cellular functions, leading to antimicrobial and anticancer effects.

Synthesis

Several synthetic routes have been developed for producing this compound. The most common method involves the reaction of appropriate indole derivatives with acetonitrile under controlled conditions to yield high purity products. This synthetic versatility allows for modifications that could enhance biological activity or facilitate the development of analogs with improved properties .

Case Studies

Recent studies have focused on evaluating the biological activity of related indole derivatives to establish structure–activity relationships (SAR). For instance, analogs with varying substituents on the indole ring have shown differing levels of antibacterial and anticancer activities, underscoring the importance of structural modifications in enhancing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.